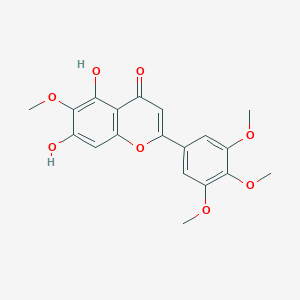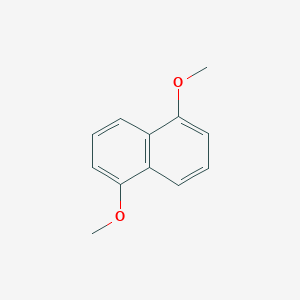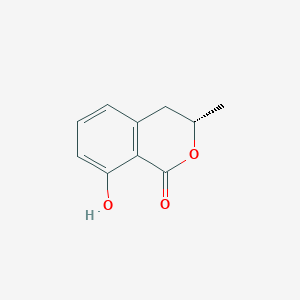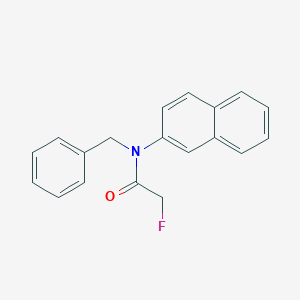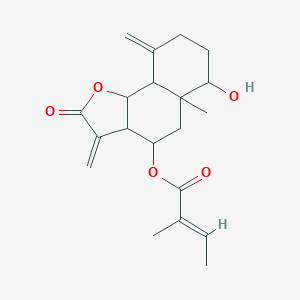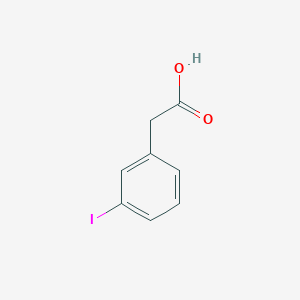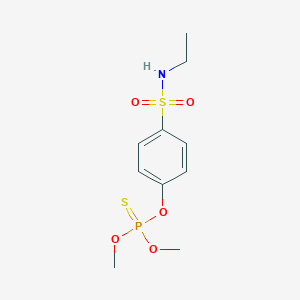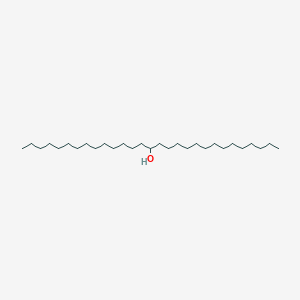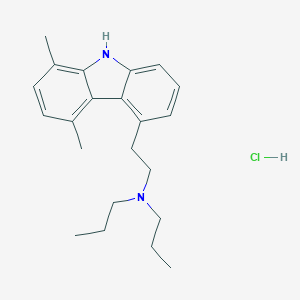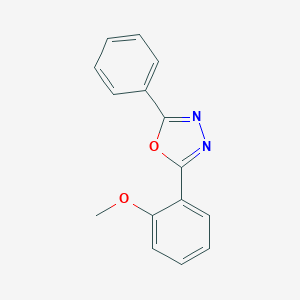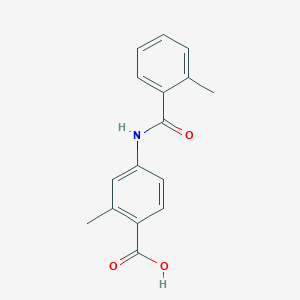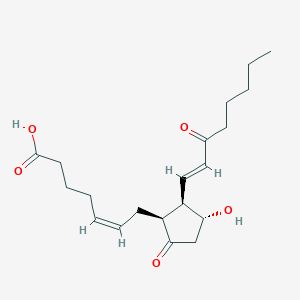
8-iso-15-ceto-PGE2
Descripción general
Descripción
8-iso-15-ceto Prostaglandina E2 es una isoprostan, un miembro de una gran familia de biomarcadores producidos por la degradación peroxidativa de radicales libres de lípidos de membrana . Es un metabolito teórico inicial de 8-iso Prostaglandina E2 a través de la vía 15-hidroxi PGDH . Este compuesto es conocido por su actividad biológica, que incluye posibles funciones en la inflamación y la regulación hormonal .
Aplicaciones Científicas De Investigación
8-iso-15-ceto Prostaglandina E2 tiene varias aplicaciones de investigación científica:
Química: Se utiliza como biomarcador para estudiar la peroxidación de lípidos y el estrés oxidativo.
Biología: Juega un papel en la comprensión de los mecanismos de la inflamación y la regulación hormonal.
Medicina: Se investiga por sus posibles efectos terapéuticos en enfermedades inflamatorias y otras afecciones médicas.
Industria: Se utiliza en el desarrollo de productos farmacéuticos y otros productos químicos
Mecanismo De Acción
El mecanismo de acción de 8-iso-15-ceto Prostaglandina E2 involucra su interacción con objetivos moleculares y vías específicas. Se cree que ejerce sus efectos a través de la vía 15-hidroxi PGDH, influenciando varios procesos biológicos como la inflamación y la regulación hormonal . La actividad del compuesto está mediada por su interacción con receptores y enzimas específicos involucrados en estas vías .
Direcciones Futuras
A study suggests that 15-keto-PGE2 acts as a biased/partial agonist to terminate PGE2-evoked signaling . The study shows that PGE2-activated EP4 receptor–mediated signaling may evoke the primary initiating reaction of the cells, which would take over the 15-keto-PGE2–activated EP2 receptor–mediated signaling after PGE2 is metabolized to 15-keto-PGE2 . This novel mechanism may be significant for gradually terminating PGE2-evoked inflammation and/or maintaining homeostasis of colorectal tissues/cells functions .
Métodos De Preparación
La preparación de 8-iso-15-ceto Prostaglandina E2 generalmente implica síntesis orgánica. Las rutas sintéticas específicas y las condiciones de reacción se detallan en la literatura científica . Para la producción industrial, el compuesto se puede sintetizar mediante una serie de reacciones orgánicas, que típicamente involucran el uso de solventes como dimetilsulfóxido (DMSO), polietilenglicol (PEG) y Tween 80 . El proceso involucra la mezcla y aclaración de estos solventes para lograr la formulación deseada .
Análisis De Reacciones Químicas
8-iso-15-ceto Prostaglandina E2 experimenta varias reacciones químicas, incluyendo:
Oxidación: Esta reacción involucra la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes.
Reducción: Esta reacción involucra la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores.
Sustitución: Esta reacción involucra el reemplazo de un átomo o grupo de átomos por otro, a menudo utilizando reactivos específicos en condiciones controladas.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el hidruro de aluminio y litio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .
Comparación Con Compuestos Similares
8-iso-15-ceto Prostaglandina E2 es única entre las isoprostanas debido a su estructura y actividad biológica específicas. Compuestos similares incluyen:
8-iso Prostaglandina E2: Otra isoprostan con actividades biológicas similares pero diferentes propiedades estructurales.
8-iso-15-ceto Prostaglandina F2β: Un metabolito potencial de 8-iso Prostaglandina F2β con efectos biológicos distintos.
Estos compuestos comparten algunas similitudes en sus funciones como biomarcadores y su participación en la peroxidación de lípidos, pero difieren en sus estructuras y actividades biológicas específicas .
Propiedades
IUPAC Name |
(Z)-7-[(1S,2R,3R)-3-hydroxy-5-oxo-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,16-17,19,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t16-,17+,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTJDWROBKPZNV-RSNVZYGJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)/C=C/[C@H]1[C@@H](CC(=O)[C@H]1C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101316099 | |
| Record name | 8-Iso-15-keto-PGE2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101316099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914804-63-0 | |
| Record name | 8-Iso-15-keto-PGE2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914804-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Iso-15-keto-PGE2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101316099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of increased 8-iso-15-keto-PGE2 levels in milk after inulin supplementation in cows with subclinical mastitis?
A1: The research paper observed that supplementing the diet of cows experiencing subclinical mastitis with inulin led to an increase in 8-iso-15-keto-PGE2 levels in their milk. This finding is significant because 8-iso-15-keto-PGE2 is considered to have antibacterial and anti-inflammatory properties. [] Therefore, the elevated levels of this compound in milk could be a contributing factor to the potential benefits of inulin in managing subclinical mastitis by potentially inhibiting the growth of mastitis-causing bacteria and mitigating inflammation within the mammary gland.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25-pentakis(hydroxymethyl)-30-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B158578.png)
![[(1R,2R,3R,4S,5S,7S,9S,10R,11R,14S)-2,3,5,10-Tetraacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] (E)-3-phenylprop-2-enoate](/img/structure/B158583.png)
